molecular formula C26H44N2O41S6 B10828611 Orgaran-heparan sulfate

Orgaran-heparan sulfate

Cat. No.: B10828611
M. Wt: 1233.0 g/mol
InChI Key: AUCMDSPFWRLALD-UHFFFAOYSA-N
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Description

Orgaran-heparan sulfate is a complex linear polysaccharide belonging to the glycosaminoglycan family. It is closely related to heparin and is composed of repeating disaccharide units. These units typically consist of glucuronic acid and N-acetylglucosamine. This compound is found in various tissues and plays a crucial role in numerous biological processes, including cell signaling, blood coagulation, and viral infection pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orgaran-heparan sulfate involves the polymerization of monosaccharide units through glycosidic bonds. The process typically starts with the preparation of glucuronic acid and N-acetylglucosamine. These monosaccharides are then activated using specific reagents to form glycosidic linkages. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid and controlled temperature settings to ensure the formation of the desired polysaccharide chain.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from animal tissues, particularly from the intestinal mucosa of pigs. The extraction process includes enzymatic digestion to release the polysaccharide chains, followed by purification steps such as ion-exchange chromatography and precipitation. The final product is then subjected to rigorous quality control to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Orgaran-heparan sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.

    Reduction: Reduction reactions typically involve the conversion of carbonyl groups back to hydroxyl groups, using agents such as sodium borohydride.

    Substitution: This includes the replacement of specific functional groups with others, such as the sulfation of hydroxyl groups to form sulfate esters.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sulfur trioxide-pyridine complex in dimethylformamide.

Major Products

The major products formed from these reactions include various sulfated derivatives of this compound, which have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

Orgaran-heparan sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosaminoglycan interactions and to develop new synthetic methods for polysaccharides.

    Biology: Plays a crucial role in cell signaling pathways, including those involved in development and disease.

    Medicine: Used as an anticoagulant in clinical settings and has potential therapeutic applications in cancer treatment and viral infections.

    Industry: Employed in the production of biomaterials and as a component in drug delivery systems

Mechanism of Action

Orgaran-heparan sulfate exerts its effects through interactions with various proteins and receptors on the cell surface. It binds to growth factors, enzymes, and adhesion molecules, modulating their activities. The molecular targets include fibroblast growth factors and heparanase, which are involved in processes such as angiogenesis, cell proliferation, and metastasis. The pathways influenced by this compound include the Wnt signaling pathway and the coagulation cascade .

Comparison with Similar Compounds

Orgaran-heparan sulfate is often compared with other glycosaminoglycans such as heparin, chondroitin sulfate, and dermatan sulfate. While all these compounds share a common polysaccharide backbone, they differ in their sulfation patterns and biological activities. This compound is unique due to its specific sulfation pattern, which allows it to interact with a broader range of proteins and exert more diverse biological effects .

Similar Compounds

    Heparin: Primarily used as an anticoagulant with a higher degree of sulfation.

    Chondroitin Sulfate: Found in cartilage and used in joint health supplements.

    Dermatan Sulfate: Involved in wound healing and skin health.

Properties

Molecular Formula

C26H44N2O41S6

Molecular Weight

1233.0 g/mol

IUPAC Name

6-[6-[2-carboxy-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H44N2O41S6/c1-55-15-11(31)17(66-72(43,44)45)25(64-19(15)21(33)34)62-14-6(4-58-71(40,41)42)60-24(8(10(14)30)28-69-75(52,53)54)63-16-12(32)18(67-73(46,47)48)26(65-20(16)22(35)36)61-13-5(3-57-70(37,38)39)59-23(56-2)7(9(13)29)27-68-74(49,50)51/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

AUCMDSPFWRLALD-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NOS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NOS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O

Origin of Product

United States

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